molecular formula C17H18N5O10P B1197788 2,3-Dihydroxybenzoyl 5'-adenylate

2,3-Dihydroxybenzoyl 5'-adenylate

Cat. No. B1197788
M. Wt: 483.3 g/mol
InChI Key: ULPVJDOMCRTJSN-RVXWVPLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxybenzoyl 5'-adenylate is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It has a role as an Escherichia coli metabolite. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of a 2,3-dihydroxybenzoyl 5'-adenylate(1-).

Scientific Research Applications

Biosynthesis of Enterobactin

Rusnak, Faraci, and Walsh (1989) studied the enzyme 2,3-dihydroxybenzoate-AMP ligase, involved in activating 2,3-dihydroxybenzoic acid in the biosynthesis of the siderophore enterobactin. This enzyme is vital in the biosynthetic pathway of enterobactin, a key component for iron acquisition in bacteria (Rusnak, Faraci, & Walsh, 1989).

Inhibition of EntE Enzyme

Callahan, Lomino, and Wolfenden (2006) synthesized a compound to inhibit EntE, a 2,3-dihydroxybenzoate AMP ligase from Escherichia coli, demonstrating the potential of manipulating this enzyme for research purposes (Callahan, Lomino, & Wolfenden, 2006).

Free Radical Research

Grootveld and Halliwell (1986) identified hydroxylated derivatives of salicylate, including 2,3-dihydroxybenzoate, in human body fluids, indicating its potential as a marker for hydroxyl-radical formation in vivo (Grootveld & Halliwell, 1986).

Arabidopsis Study

Okrent, Brooks, and Wildermuth (2009) explored the inhibition of Arabidopsis GH3.12 by salicylate, involving 2,3-dihydroxybenzoate. This study shows the compound's relevance in plant biology and phytohormone interactions (Okrent, Brooks, & Wildermuth, 2009).

Enzymatic Reactions in Biochemical Systems

Li and Kluger (2018) discussed the use of acyl phosphate esters, related to the biochemical systems that use adenylates of amino acids. This sheds light on the potential applications of 2,3-dihydroxybenzoyl 5'-adenylate in understanding enzymatic reactions in biochemical systems (Li & Kluger, 2018).

Siderophore Biosynthesis

Neres et al. (2008) designed a fluorescent probe for aryl acid adenylating enzymes involved in siderophore biosynthesis, highlighting the role of compounds like 2,3-dihydroxybenzoyl 5'-adenylate in understanding siderophore production in various bacteria (Neres et al., 2008).

properties

Product Name

2,3-Dihydroxybenzoyl 5'-adenylate

Molecular Formula

C17H18N5O10P

Molecular Weight

483.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-dihydroxybenzoate

InChI

InChI=1S/C17H18N5O10P/c18-14-10-15(20-5-19-14)22(6-21-10)16-13(26)12(25)9(31-16)4-30-33(28,29)32-17(27)7-2-1-3-8(23)11(7)24/h1-3,5-6,9,12-13,16,23-26H,4H2,(H,28,29)(H2,18,19,20)/t9-,12-,13-,16-/m1/s1

InChI Key

ULPVJDOMCRTJSN-RVXWVPLUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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